Physicochemical Comparison: Target Compound vs. Unsubstituted Parent
The target compound (C13H19N5O2, MW 277.33) differs from the unsubstituted parent 1-(piperidine-1-carbonyl)imidazolidin-2-one (C9H15N3O2, MW 197.2) by the addition of a 1-methylpyrazol-3-yl group at the piperidine 4-position. This modification increases the molecular weight, hydrogen bond acceptor count (from 4 to 6), and topological polar surface area (from 55 to 75 Ų), which predictably alters membrane permeability and CNS penetration potential [1]. In the imidazolidin-2-one-bearing ALK/ROS1 inhibitor series, such appendage modifications led to significant shifts in kinase selectivity and cellular activity, with even single-atom changes resulting in activity differences of >10-fold on certain targets [2].
| Evidence Dimension | Physicochemical and predicted drug-likeness properties |
|---|---|
| Target Compound Data | MW 277.33 g/mol; HBA 6; tPSA 75 Ų; cLogP 0.34 [1] |
| Comparator Or Baseline | 1-(Piperidine-1-carbonyl)imidazolidin-2-one; MW 197.2 g/mol; HBA 4 [1] |
| Quantified Difference | ΔMW = +80.1; ΔHBA = +2; ΔtPSA ≈ +20 Ų |
| Conditions | Calculated/experimental physicochemical properties from ZINC15 database |
Why This Matters
The larger molecular footprint and altered polarity of the target compound predict distinct ADME and off-target profiles compared to simpler analogs, impacting selection for specific screening cascades.
- [1] ZINC502127 entry. ZINC15 Database. UCSF. View Source
- [2] Discovery of novel mutant-combating ALK and ROS1 dual inhibitors bearing imidazolidin-2-one moiety with reasonable PK properties. Eur. J. Med. Chem. 2019, 172, 143–159. View Source
